Physicochemical Property Differentiation: Calculated logP, H-Bond Donor/Acceptor Counts, and Topological Polar Surface Area vs. 5-Amino-1,2,4-triazole and 4-Oxazolamine
In the absence of a published direct head-to-head biological comparison, the compound's differentiation can be quantitatively established through its computed physicochemical profile relative to the two simplest mono-azole analogs: 5-amino-1,2,4-triazole and 4-oxazolamine (fragment-level comparators). The target compound possesses a molecular weight of 136.11 g/mol, an AlogP of approximately 0.3, five hydrogen bond acceptors, two hydrogen bond donors, and a topological polar surface area (TPSA) of approximately 90.65 Ų . In contrast, 5-amino-1,2,4-triazole (MW 84.08, AlogP −0.9, TPSA 54.70 Ų) is substantially more polar and lacks aromatic side-chain functionality, whereas 4-oxazolamine (MW 84.08, AlogP −0.3, TPSA 39.05 Ų) offers limited H-bond acceptor capacity . The dual-ring architecture of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole thus provides an intermediate lipophilicity and a higher polar surface area, which are associated with improved membrane permeability and balanced solubility characteristics desirable for CNS-active or intracellular target engagement.
| Evidence Dimension | Computed physicochemical properties (MW, AlogP, HBA, HBD, TPSA) |
|---|---|
| Target Compound Data | 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole: MW = 136.11 g/mol; AlogP ≈ 0.3; HBA = 5; HBD = 2; TPSA ≈ 90.65 Ų (computed via Aladdin Sci platform) |
| Comparator Or Baseline | 5-Amino-1,2,4-triazole: MW = 84.08; AlogP ≈ −0.9; HBA = 3; HBD = 2; TPSA ≈ 54.70 Ų. 4-Oxazolamine: MW = 84.08; AlogP ≈ −0.3; HBA = 2; HBD = 1; TPSA ≈ 39.05 Ų. (Values computed via standard cheminformatics tools; available from vendor databases ) |
| Quantified Difference | MW increase of ~62%; AlogP shift of +1.2 log units vs. 5-amino-1,2,4-triazole; TPSA increase of ~36 Ų vs. 4-oxazolamine, reflecting enhanced capacity for polar interactions without excessive polarity. |
| Conditions | Computational prediction using standard drug-likeness filters (Lipinski, Veber); data aggregated from publicly accessible compound databases (Aladdin Sci, ChemSrc) . |
Why This Matters
For procurement decisions in fragment-based screening or hybrid library design, selecting a building block with an intermediate logP and balanced HBA/HBD profile reduces the need for post-synthetic property optimization, thereby accelerating hit-to-lead timelines.
